Introduction: The Strategic Value of Fluorinated Azetidines
Introduction: The Strategic Value of Fluorinated Azetidines
An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol: A Core Scaffold for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs, prized for their ability to introduce three-dimensional character and improve properties like solubility and metabolic stability.[1][2] When combined with the strategic incorporation of fluorine, the resulting structures offer a powerful toolkit for drug development professionals.
This guide focuses on 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, a key building block that masterfully combines the benefits of the rigid azetidine core with the potent electronic effects of a trifluoroethyl group. The trifluoroethyl moiety is known to enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and lower the basicity (pKa) of the adjacent nitrogen atom, which can mitigate off-target effects related to amine basicity.[3] The azetidin-3-ol portion provides a rigid scaffold with a hydroxyl group that can act as a hydrogen bond donor or a handle for further functionalization.[3][4] This unique combination makes it a highly sought-after intermediate in the synthesis of biologically active compounds, from enzyme inhibitors to receptor modulators.[4]
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and research. 1-(2,2,2-Trifluoroethyl)azetidin-3-ol is a compound designed for use in organic synthesis and drug discovery.[4][5]
Identity and Key Data
The core quantitative data for 1-(2,2,2-Trifluoroethyl)azetidin-3-ol are summarized in the table below. Predicted values, derived from computational models, provide useful estimates for experimental planning.
| Property | Value | Source |
| CAS Number | 1344365-71-4 | [4][5][6] |
| Molecular Formula | C₅H₈F₃NO | [4][5][6] |
| Molecular Weight | 155.12 g/mol | [4][6] |
| MDL Number | MFCD18309092 | [4] |
| Predicted Density | 1.372 ± 0.06 g/cm³ | [6] |
| Predicted Boiling Point | 123.9 ± 40.0 °C | [6] |
| Predicted pKa | 14.08 ± 0.20 | [6] |
Structural Elucidation and Spectroscopic Profile
While specific spectral data requires experimental acquisition, the structure of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol allows for the prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the methylene protons of the trifluoroethyl group. The CH₂ group adjacent to the trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. The protons on the azetidine ring will exhibit complex splitting patterns due to coupling with each other.
-
¹³C NMR: The carbon spectrum will show five distinct signals. The carbon of the CF₃ group will be split into a quartet by the fluorine atoms. The two methylene carbons and the two methine carbons of the azetidine ring will also be present.
-
¹⁹F NMR: A single, sharp signal, likely a triplet due to coupling with the adjacent CH₂ protons, is expected, confirming the presence of the CF₃ group.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155.12. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]
Part 2: Synthesis and Reactivity
The synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol typically involves the N-alkylation of a pre-formed azetidin-3-ol core. This approach provides a reliable and scalable method for its production.
General Synthetic Workflow
The most direct synthetic route involves the reaction of azetidin-3-ol with a suitable 2,2,2-trifluoroethylating agent. A common and effective agent is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), known for its high reactivity. The reaction is performed in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: N-Alkylation of Azetidin-3-ol
This protocol describes a representative method for the synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol.
Materials:
-
Azetidin-3-ol hydrochloride (1 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidin-3-ol hydrochloride and dichloromethane.
-
Basification: Cool the suspension to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) dropwise. Rationale: DIPEA is a non-nucleophilic base used to free the azetidine nitrogen from its hydrochloride salt and to neutralize the acid generated during the reaction.
-
Alkylation: While maintaining the temperature at 0 °C, add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise. Rationale: The triflate is a highly reactive electrophile, and slow addition at low temperature helps control the exothermic reaction.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine. Rationale: The aqueous washes remove excess base, salts, and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography to yield the pure 1-(2,2,2-Trifluoroethyl)azetidin-3-ol.
Chemical Reactivity Profile
The molecule possesses two primary sites of reactivity: the secondary alcohol at the C3 position and the tertiary amine of the azetidine ring.
Caption: Key reactivity pathways of the hydroxyl group.
-
O-Acylation/Etherification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers, providing a common route for attaching this scaffold to a larger molecule.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,2,2-trifluoroethyl)azetidin-3-one, which is another valuable synthetic intermediate.
-
N-Basicity: The trifluoroethyl group significantly reduces the basicity of the azetidine nitrogen compared to a simple N-alkyl azetidine. This modulation is critical in drug design to reduce potential interactions with biological targets that have acidic sites, thereby improving selectivity.
Part 3: Applications in Drug Discovery and Development
The unique structural and electronic features of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol make it a privileged scaffold in medicinal chemistry.[1][3] Its incorporation into drug candidates can lead to significant improvements in their overall profile.
Role as a Bioisostere and sp³-Rich Scaffold
Modern drug discovery has seen a trend of "escaping flatland," moving away from flat, aromatic molecules towards more three-dimensional, sp³-rich structures.[1] Saturated heterocycles like azetidine are ideal for this purpose.
-
Improved Pharmacokinetics: The rigid, three-dimensional nature of the azetidine ring can lead to better binding selectivity and improved pharmacokinetic properties compared to more flexible or planar analogs.[1]
-
Vector for Diversification: The hydroxyl group provides a reliable attachment point for linking the scaffold to other pharmacophores, allowing for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.
Impact of the Trifluoroethyl Group
The trifluoroethyl substituent is not merely a passive component; it actively modulates the molecule's properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.[4]
-
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[4]
-
Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity.
This building block is frequently used in the design of inhibitors and modulators for various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[4]
Part 4: Safety, Handling, and Storage
Proper handling of all chemical reagents is crucial for laboratory safety. While a specific safety data sheet (SDS) for this compound is not publicly detailed, guidelines can be established based on the known hazards of its constituent functional groups: azetidines and fluoroalcohols.[8][9][10]
Hazard Profile and Precautionary Measures
| Hazard Category | Recommended Precaution | First Aid Measures |
| Eye Contact | Wear tightly fitting safety goggles and a face shield.[8] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8][10] |
| Skin Contact | Wear protective gloves and impervious clothing.[9] | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] |
| Inhalation | Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[8][9] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[10] |
| Ingestion | Do not eat, drink or smoke when using this product.[9] | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[8][10] |
Storage and Disposal
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] A recommended storage temperature is 2-8°C.[4] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[8][11]
Conclusion
1-(2,2,2-Trifluoroethyl)azetidin-3-ol stands as a testament to the power of rational molecular design. It is more than a simple intermediate; it is a carefully crafted building block that provides solutions to many challenges faced in modern drug discovery. By combining the conformational rigidity and sp³-rich character of the azetidine ring with the metabolic stability and unique electronic properties of the trifluoroethyl group, this compound offers researchers a reliable and effective tool to create the next generation of therapeutic agents. Its continued application will undoubtedly contribute to the development of safer and more effective medicines.
References
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1-(2,2,2-Trifluoroethyl)azetidin-3-ol - ChemBK. (n.d.). Retrieved January 20, 2026, from [Link]
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SAFETY DATA SHEET. (2014, April 29). Retrieved January 20, 2026, from [Link]
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SAFETY DATA SHEET. (2024, June 6). Retrieved January 20, 2026, from [Link]
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1-(2,2,2-Trifluoroethyl)azetidin-3-ol - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]
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SAFETY DATA SHEET. (2014, April 29). Retrieved January 20, 2026, from [Link]
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Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved January 20, 2026, from [Link]
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